N'-cyclohexylidenebenzohydrazide
Overview
Description
N’-cyclohexylidenebenzohydrazide is an organic compound with the chemical formula C₁₃H₁₆N₂O It is a hydrazone derivative formed by the condensation of cyclohexanone and benzohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-cyclohexylidenebenzohydrazide can be synthesized through the reaction of cyclohexanone with benzohydrazide in the presence of an acid catalyst. The reaction typically involves mixing equimolar amounts of cyclohexanone and benzohydrazide in an organic solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the condensation reaction, resulting in the formation of N’-cyclohexylidenebenzohydrazide .
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidenebenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidenebenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert N’-cyclohexylidenebenzohydrazide into its reduced forms, such as hydrazines.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines.
Scientific Research Applications
N’-cyclohexylidenebenzohydrazide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-cyclohexylidenebenzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidenebenzohydrazide
- N’-cyclohexylidenebenzhydrazide
- N’-phenylidenebenzohydrazide
Uniqueness
N’-cyclohexylidenebenzohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Biological Activity
N'-Cyclohexylidenebenzohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and various research findings.
This compound can be synthesized through the condensation reaction between cyclohexanone and benzohydrazide in the presence of an acid catalyst. The general procedure involves:
- Reagents : Equimolar amounts of cyclohexanone and benzohydrazide.
- Solvent : Organic solvents such as ethanol or methanol.
- Conditions : Heating under reflux for several hours to facilitate the reaction.
This synthetic route yields this compound with satisfactory purity and yield, making it suitable for further biological evaluations.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below are the primary areas of biological activity:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.
- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit the growth of cancer cells, with mechanisms potentially involving interference with DNA replication and protein synthesis pathways .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The following pathways have been proposed:
- Enzyme Inhibition : The compound may bind to enzymes crucial for cell proliferation, thereby inhibiting their activity.
- Interference with Cellular Processes : Evidence suggests that it may disrupt normal cellular functions such as DNA replication, leading to apoptosis in cancer cells .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound. Key findings include:
-
Antimicrobial Efficacy :
- A study demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MICs) were determined, showing promising results compared to standard antibiotics.
-
Anticancer Activity :
- In vitro assays on various cancer cell lines revealed that the compound exhibited cytotoxic effects with IC50 values indicating significant potency against certain types of cancer cells.
- Further mechanistic studies suggested that the compound may induce apoptosis through the activation of caspases .
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison was made with similar compounds such as N’-benzylidenebenzohydrazide and N’-phenylidenebenzohydrazide. The following table summarizes their biological activities:
Compound | Antimicrobial Activity | Anticancer Activity | Unique Mechanism |
---|---|---|---|
This compound | Significant | High potency | DNA replication interference |
N’-Benzylidenebenzohydrazide | Moderate | Moderate | Unknown |
N’-Phenylidenebenzohydrazide | Low | Low | Unknown |
Properties
IUPAC Name |
N-(cyclohexylideneamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILGFUQQECFFRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=CC=C2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302089 | |
Record name | N'-cyclohexylidenebenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24214-79-7 | |
Record name | NSC148501 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-cyclohexylidenebenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of N'-cyclohexylidenebenzohydrazide molecules within its crystal structure?
A1: this compound molecules are linked together through intermolecular hydrogen bonds in the crystal structure. Specifically, N—H⋯O and C—H⋯O hydrogen bonds connect the molecules, forming chains that extend along the [] direction. []
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